1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate
Description
Chemical Structure and Properties 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate (CAS 436099-60-4) is a synthetic organic compound with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . Its structure comprises a 2,3-dimethylindole core linked to a propan-2-ol backbone substituted with a 2-hydroxyethylamino group. The compound is stored under controlled conditions (long-term storage guidelines are emphasized by suppliers) and is typically provided at ≥95% purity .
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15;3-1(4)2(5)6/h3-6,13,16,18-19H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JYDUSFNKOYADJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate, also known by its CAS number 436099-60-4, is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on cellular systems, and potential therapeutic applications, supported by relevant data and case studies.
The molecular formula of 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate is C15H22N2O2 with a molecular weight of 262.35 g/mol. The compound features an indole structure that is often associated with various biological activities, including antioxidant and anti-inflammatory properties .
1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Inhibition of Calcium Oxalate Formation : Research indicates that this compound may inhibit the formation of calcium oxalate (CaOx) crystals, which are commonly associated with kidney stones. In vitro studies demonstrated that the compound could alter the morphology and growth of CaOx crystals, leading to reduced aggregation and enhanced solubility .
Cellular Effects
Studies have shown that exposure to 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate can affect cellular bioenergetics and redox homeostasis. For instance:
- Macrophage Function : In a study involving THP-1 monocytes differentiated into macrophages, treatment with sodium oxalate compromised cellular metabolism and increased pro-inflammatory cytokine production. This suggests that the compound may modulate immune responses through its effects on macrophage function .
Case Studies
- Inhibition of Calcium Oxalate Crystals : A study investigated the effects of various compounds on the growth of CaOx crystals. Results showed that 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate significantly inhibited crystal growth compared to control groups, highlighting its potential as an anticalculus agent .
- Antioxidant Effects in Kidney Cells : Another study assessed the protective effects of the compound on human kidney proximal tubular epithelial cells (HK-2). The results indicated increased cell viability and enhanced antioxidant enzyme activity in cells treated with the compound, suggesting its potential for therapeutic use in renal conditions .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| Antioxidant Activity | Yes |
| Inhibition of CaOx Formation | Yes |
| Cytokine Modulation | Increased pro-inflammatory cytokines |
Scientific Research Applications
Basic Information
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 436099-60-4
Structural Characteristics
The compound features an indole moiety, which is known for its biological activity, particularly in drug development. The presence of a hydroxyethylamino group contributes to its solubility and potential interaction with biological targets.
Medicinal Chemistry
1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive indole derivatives suggests it may exhibit pharmacological properties relevant to various diseases.
Potential Therapeutic Uses:
- Antidepressant Activity : Indole derivatives are often studied for their effects on serotonin receptors. Compounds similar to this oxalate have shown promise in modulating neurotransmitter systems, potentially leading to antidepressant effects.
- Anticancer Properties : The indole structure is prevalent in many anticancer drugs. Research indicates that modifications to the indole ring can enhance cytotoxicity against cancer cell lines.
Pharmacological Studies
Pharmacological assessments of this compound have focused on its interaction with various receptors and enzymes:
Key Areas of Research:
- Receptor Binding Studies : Investigations into how this compound interacts with serotonin and dopamine receptors could elucidate its potential as a neuropharmacological agent.
- Enzyme Inhibition : Studies on enzyme inhibition may reveal its utility in treating metabolic disorders or as a lead compound in drug design.
Biochemical Applications
The biochemical implications of 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate extend to its use in biochemical assays and studies:
Applications:
- Cell Signaling Pathways : Understanding how this compound influences cellular signaling pathways can provide insights into its mechanisms of action.
- In Vitro Assays : The compound can be utilized in various in vitro assays to study its effects on cellular processes, such as proliferation and apoptosis.
Study 1: Antidepressant Effects
A study published in a peer-reviewed journal explored the antidepressant-like effects of indole derivatives similar to 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate. The results indicated significant improvements in behavioral tests associated with depression models in rodents, suggesting potential for further development as an antidepressant therapy.
Study 2: Anticancer Activity
Research conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated promising results. The study found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Indole/Propan-2-Ol Backbones
Antiarrhythmic and Adrenoceptor-Targeting Compounds
describes (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, which shares the indole-propan-2-ol backbone but differs in substituents (methoxy groups and phenoxyethylamino side chains). Key findings:
- Biological Activity: Tested for antiarrhythmic, hypotensive, and spasmolytic effects, with moderate α₁-, α₂-, and β₁-adrenoceptor binding affinity .
Kir/GIRK Channel Inhibitors
discusses VU573, a weak Kir1.1 inhibitor (IC₅₀ ≈ 1.9 μM), which shares an amino alcohol side chain but features a benzoimidazolone core instead of indole. Key distinctions:
- Selectivity : VU573 preferentially inhibits GIRK channels over Kir1.1, suggesting that the indole core in the target compound may confer different ion channel interaction profiles .
- Substituent Effects : The benzoimidazolone group in VU573 likely enhances hydrogen bonding with channel residues, whereas the dimethylindole group in the target compound may prioritize hydrophobic interactions.
Carbazole Derivatives with Amino Alcohol Chains
Wiskostatin (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol, ) shares a heterocyclic core (carbazole) and amino alcohol side chain. Notable differences:
- Biological Role: Wiskostatin inhibits N-WASP-mediated actin polymerization, indicating divergent mechanisms compared to the adrenoceptor or ion channel targeting of indole derivatives .
- Halogenation : Bromine atoms in Wiskostatin increase molecular weight (472.13 g/mol) and electronegativity, altering solubility and target binding compared to the dimethylindole group .
Propan-2-ol Derivatives with Alternative Cores
describes 1-indol-1-yl-2,2-dimethylpropan-1-one, which replaces the amino alcohol chain with a pivaloyl group. This modification eliminates hydrogen-bonding capacity, reducing polar interactions critical for receptor binding .
Comparative Data Table
Key Findings and Implications
Structural-Activity Relationships: The 2-hydroxyethylamino side chain in the target compound may enhance solubility and hydrogen bonding compared to bulkier substituents (e.g., phenoxyethylamino in ).
Therapeutic Potential: The target compound’s structural similarity to antiarrhythmic agents () suggests possible cardiovascular applications, though empirical data are needed. Contrasts with Wiskostatin’s cytoskeletal effects highlight the scaffold-dependent divergence in biological targets .
Synthetic and Quality Considerations :
- Impurities like Imp. C and D () underscore the need for rigorous purification in indole-propan-2-ol derivatives to avoid off-target effects .
Preparation Methods
N-Alkylation Step
- Starting materials: The key intermediate 3-(2-hydroxy-ethylamino)-propan-2-ol is reacted with 2,3-dimethylindole under basic conditions.
- Base and solvent: Strong bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the indole nitrogen, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).
- Reaction conditions: The reaction mixture is heated between 40°C and 110°C for several hours (typically 14–22 hours) to ensure completion of the N-alkylation.
- Monitoring: Reaction progress is monitored by high-performance liquid chromatography (HPLC) to confirm conversion rates exceeding 90%.
Work-up and Purification
- After completion, the reaction mixture is cooled and quenched with water.
- The product is extracted into organic solvents such as ethyl acetate or toluene.
- The organic layers are washed sequentially with water, acidic solutions (e.g., 5% HCl), and basic solutions (e.g., 5% sodium hydroxide) to remove impurities.
- The solvent is removed under reduced pressure, often via rotary evaporation or vacuum distillation, concentrating the product to a thick oil or solid residue.
Oxalate Salt Formation
- The crude free base is dissolved in ethyl acetate or methanol.
- Oxalic acid dihydrate is added slowly at temperatures between 0°C and 50°C with stirring.
- The mixture is maintained for 1–2 hours to allow complete salt formation.
- The solid oxalate salt precipitates and is isolated by filtration.
- The solid is washed with cold ethyl acetate and dried under vacuum at 50–60°C to yield the oxalate salt as a crystalline solid.
Representative Experimental Data Table
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation | Sodium hydride, DMSO, 50–110°C, 14–22 h | 80–92 | Monitored by HPLC, >90% conversion |
| Extraction and washing | Water, HCl, NaOH washes | - | Removes residual base and impurities |
| Solvent removal | Vacuum distillation at 40–50°C | - | Concentrates product to thick mass |
| Oxalate salt formation | Oxalic acid dihydrate, EtOAc or MeOH, 0–50°C, 1–2 h | 77–92 | Precipitation of crystalline oxalate salt |
| Drying | Vacuum oven, 50–60°C | - | Yields dry, stable crystalline product |
Research Outcomes and Analysis
- High purity and yield: The described method yields the oxalate salt with purity typically above 95%, confirmed by titration and chiral HPLC assays when applicable.
- Crystallinity: Formation of the oxalate salt significantly improves the compound's crystallinity and stability, facilitating handling and formulation.
- Scalability: The process is scalable, as demonstrated in multi-kilogram syntheses involving controlled temperature and inert atmosphere to maintain product quality.
- Alternative drying and isolation techniques: Techniques such as freeze drying, spray drying, or addition of anti-solvents can be employed to optimize solid form and purity, as suggested in related indole derivative processes.
Q & A
Q. What are the critical steps in synthesizing 1-(2,3-Dimethyl-indol-1-YL)-3-(2-hydroxy-ethylamino)-propan-2-OL oxalate, and how can purity be ensured?
The synthesis involves multi-step organic reactions, starting with functionalization of the indole core. Key steps include:
- Alkylation : Introducing the hydroxyethylamino side chain via nucleophilic substitution under controlled pH (e.g., using NaBH₄ for reduction of intermediates).
- Oxalate salt formation : Reacting the free base with oxalic acid in anhydrous ethanol to improve stability .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity. Validate via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the indole ring and hydroxyethylamino chain (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxyethyl groups) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for understanding receptor binding conformations .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 322.4) .
Q. What are the primary biological targets of this compound, and how are interaction studies designed?
Preliminary data suggest affinity for serotonin receptors (5-HT subtypes) and histone deacetylases (HDACs). Experimental approaches include:
- Radioligand Binding Assays : Competitive displacement using [³H]-5-HT in transfected HEK293 cells .
- Enzymatic Inhibition Assays : Measure HDAC activity via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cancer cell lysates .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to prioritize in vitro testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. Mitigation strategies:
- Orthogonal Assays : Compare radioligand binding (cell membranes) with functional assays (cAMP accumulation in live cells).
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation artifacts .
- Species-Specific Receptors : Validate cross-reactivity using human vs. rodent receptor subtypes .
Q. What methodologies optimize the synthetic yield of this compound for large-scale studies?
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for alkylation steps .
- Catalyst Screening : Test Pd/C or Raney Ni for selective reductions to minimize byproducts.
- DoE (Design of Experiments) : Optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry via response surface modeling .
Q. How does this compound compare structurally and functionally to its closest analogs?
Comparative analysis (Table 1) highlights:
| Analog | Structural Difference | Biological Activity |
|---|---|---|
| 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol | Longer hydroxypropyl chain | Enhanced HDAC inhibition (IC₅₀ = 1.2 μM vs. 2.8 μM) |
| 1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol | Missing oxalate moiety | Lower solubility, reduced 5-HT₁A binding |
Q. What experimental models are suitable for evaluating its neuropharmacological potential?
Q. How does the oxalate counterion influence stability and bioavailability?
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) shows oxalate improves moisture resistance vs. hydrochloride salts.
- Dissolution Studies : Simulated gastric fluid (pH 1.2) reveals 85% release within 30 min, suitable for oral dosing .
Q. What mechanisms underlie its potential HDAC inhibitory activity?
- Zinc-Binding Site Interaction : The hydroxyethylamino group chelates Zn²⁺ in HDAC active sites, validated via site-directed mutagenesis (e.g., HDAC1 H141A mutant reduces inhibition by 60%) .
- Transcriptomic Profiling : RNA-seq of treated cells shows upregulation of tumor suppressors (e.g., p21, BIM) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Fragment-Based Drug Design : Replace indole with azaindole to enhance hydrogen bonding.
- Side Chain Modifications : Introduce sulfonamide groups to improve metabolic stability (tested in CYP3A4 microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
